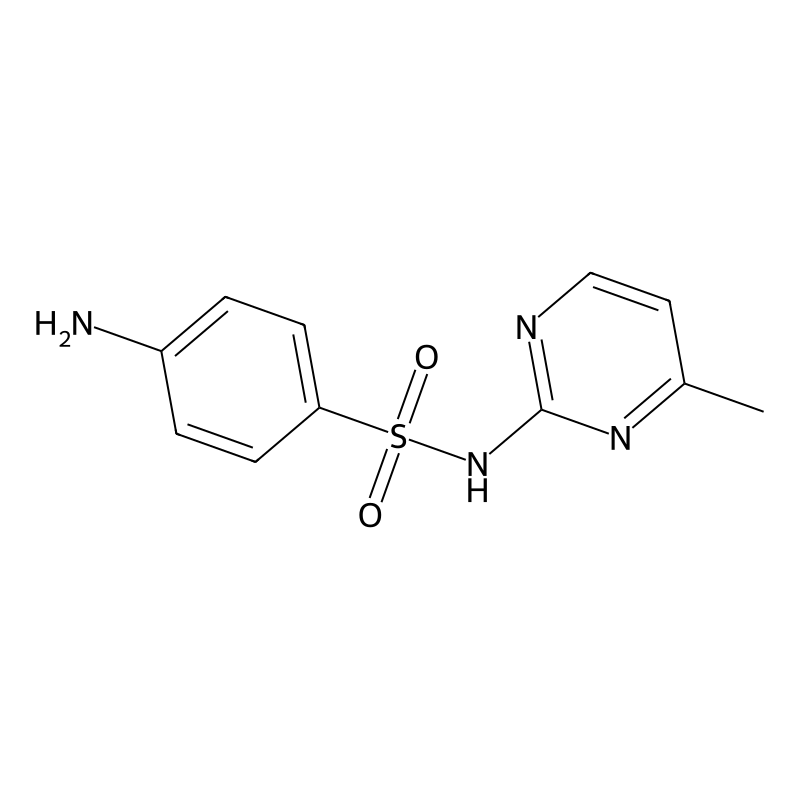

Sulfamerazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein Labeling and Quantification

Sulfamethazine's isotope-labeled variant, Sulfamethazine-d4, proves invaluable in protein research. This specific isotope, with its four deuterium atoms replacing regular hydrogen atoms, allows scientists to track and measure proteins within complex biological samples. By attaching Sulfamethazine-d4 to a protein of interest, researchers can identify and quantify its presence using techniques like mass spectrometry [1]. This application is particularly useful in studying protein expression levels, protein interactions, and protein localization within cells.

[1] For a detailed explanation of Sulfamethazine-d4's application in protein research, you can refer to the product description by Santa Cruz Biotechnology: SCBT Sulfamethazine-d4:

Enzyme Activity Investigation

Sulfamethazine's ability to inhibit specific enzymes makes it a valuable tool for studying metabolic pathways. By binding to an enzyme's active site, Sulfamethazine can hinder its function, effectively stopping the production of a particular molecule or compound the enzyme is responsible for creating. This targeted inhibition allows researchers to analyze the role of specific enzymes within a metabolic pathway and understand their contribution to cellular processes [2].

Sulfamerazine is a sulfonamide antibiotic characterized by the chemical formula and a molar mass of approximately 264.30 g/mol. It is commonly used to treat bacterial infections by inhibiting folate synthesis in bacteria, which is essential for DNA replication and cell division. The compound features a pyrimidine ring and a sulfonamide group, which are critical for its antibacterial activity .

As mentioned earlier, Sulfamethazine competitively inhibits the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for various cellular processes []. By inhibiting this enzyme, Sulfamethazine prevents bacteria from multiplying and ultimately kills them [].

- Toxicity: Sulfamethazine can cause various side effects, including nausea, vomiting, diarrhea, and skin rash. In rare cases, it can lead to more severe reactions like Stevens-Johnson syndrome.

- Contraindications: People with allergies to sulfa drugs, kidney or liver problems, and certain blood disorders should not take Sulfamethazine.

Key Reactions- Ionization: Sulfamerazine can lose protons from its amino groups under different pH conditions.

- Inhibition of Dihydropteroate Synthase: The primary mechanism of action involves competing with PABA for binding to the enzyme, thus preventing the formation of dihydrofolate .

Sulfamerazine exhibits bacteriostatic properties, meaning it inhibits bacterial growth rather than killing bacteria directly. Its primary target is the enzyme dihydropteroate synthase in bacteria such as Escherichia coli, leading to decreased synthesis of dihydrofolic acid. This action ultimately disrupts nucleic acid synthesis and bacterial replication . Adverse effects may include gastrointestinal disturbances, hypersensitivity reactions, and hematologic issues such as anemia or agranulocytosis .

Sulfamerazine can be synthesized through several methods, typically involving the reaction of sulfanilamide with appropriate pyrimidine derivatives. A common synthetic route includes:

- Condensation Reaction: Reacting sulfanilamide with 4-methyl-2-pyrimidinamine in the presence of a dehydrating agent.

- Acetylation: Further modifications may involve acetylating intermediates to enhance solubility or stability.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time .

Sulfamerazine is primarily used in clinical settings as an antibacterial agent. Its applications include:

- Treatment of Bacterial Infections: Effective against various Gram-positive and Gram-negative bacteria.

- Veterinary Medicine: Used in livestock for treating infections and preventing disease outbreaks.

- Research: Utilized in studies investigating bacterial resistance mechanisms and sulfonamide pharmacology .

Research on sulfamerazine has highlighted its interactions with other drugs and biological molecules:

- Drug Interactions: Sulfamerazine may interact with anticoagulants or other antibiotics, necessitating careful monitoring during co-administration.

- Biochemical Interactions: Studies indicate that sulfamerazine can affect metabolic pathways involving folate metabolism, which could have implications for patients with underlying metabolic disorders .

Sulfamerazine shares structural similarities with several other sulfonamide antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sulfamethoxazole | Contains a methoxy group enhancing solubility | |

| Sulfadiazine | Has a diazine structure, used for urinary tract infections | |

| Sulfanilamide | The parent compound for many sulfonamides |

Uniqueness of Sulfamerazine

Sulfamerazine's unique combination of a methyl group on the pyrimidine ring distinguishes it from other sulfonamides, potentially affecting its pharmacokinetics and spectrum of activity against specific bacterial strains .

Sulfamerazine exerts its primary antimicrobial effect through competitive inhibition of dihydropteroate synthase, a key enzyme in the bacterial folate biosynthesis pathway [1] [2]. This mechanism represents a classic example of antimetabolite action, where sulfamerazine functions as a structural analog of para-aminobenzoic acid [3] [4]. The enzyme dihydropteroate synthase catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate with para-aminobenzoic acid to form 7,8-dihydropteroate, which is subsequently converted to dihydrofolate and then tetrahydrofolate [5] [6].

The inhibition mechanism proceeds through competitive binding at the para-aminobenzoic acid binding site of dihydropteroate synthase [1] [2]. Sulfamerazine's structural similarity to para-aminobenzoic acid enables it to compete effectively for the enzyme's active site, thereby blocking the formation of dihydrofolate [3] [4]. This competitive inhibition is reversible and can be overcome by increasing concentrations of para-aminobenzoic acid, a characteristic feature of competitive enzyme inhibition [2] [7].

The molecular basis of this inhibition involves specific interactions between sulfamerazine and critical amino acid residues within the enzyme's active site. Crystallographic studies have revealed that dihydropteroate synthase belongs to the group of "TIM-barrel" proteins and exists as a functional dimer [8]. The binding of sulfamerazine to the enzyme involves hydrogen bonding interactions with key residues, particularly those that normally interact with para-aminobenzoic acid [1] [9].

The kinetic parameters of sulfamerazine inhibition demonstrate high affinity for the target enzyme. Studies have shown that the inhibition constant values vary depending on the bacterial species and specific enzyme variants, with some variants showing increased resistance due to mutations in the folP gene encoding dihydropteroate synthase [10] [11]. The effectiveness of sulfamerazine inhibition is also influenced by the presence of other metabolites and cofactors required for the enzymatic reaction, including magnesium ions and ATP [9] [12].

The downstream consequences of dihydropteroate synthase inhibition are profound for bacterial cell metabolism. The depletion of tetrahydrofolate cofactors disrupts multiple biosynthetic pathways, including the synthesis of purines, thymidine monophosphate, and certain amino acids such as methionine and glycine [13] [6]. This comprehensive metabolic disruption explains the bacteriostatic nature of sulfamerazine and its effectiveness against rapidly dividing bacterial cells [2] [14].

Antimicrobial Spectrum and Resistance Patterns

Sulfamerazine demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and protozoa [2] [15] [16]. The compound shows particularly high efficacy against Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae, with moderate activity against Enterococcus faecalis and various Enterobacter species [17] [15] [16]. Among fungal pathogens, sulfamerazine exhibits notable activity against Pneumocystis carinii, making it valuable in treating pneumocystis pneumonia [18] [19].

| Microorganism | Classification | Activity Level | Clinical Significance |

|---|---|---|---|

| Escherichia coli | Gram-negative bacteria | High | Urinary tract infections |

| Staphylococcus aureus | Gram-positive bacteria | High | Skin and soft tissue infections |

| Streptococcus pneumoniae | Gram-positive bacteria | High | Respiratory tract infections |

| Enterococcus faecalis | Gram-positive bacteria | Moderate | Nosocomial infections |

| Klebsiella species | Gram-negative bacteria | Moderate | Hospital-acquired infections |

| Pneumocystis carinii | Fungi | High | Opportunistic pneumonia |

The resistance patterns to sulfamerazine are complex and involve multiple mechanisms that have evolved in bacterial populations over decades of sulfonamide use [14] [20] [21]. The most significant resistance mechanism involves the acquisition of sul genes, which encode dihydropteroate synthase variants that are insensitive to sulfonamide inhibition [10] [20] [21]. Four main sul genes have been identified: sul1, sul2, sul3, and sul4, with sul2 being the most prevalent in clinical isolates [20] [22].

Sul1 gene prevalence ranges from 68% to 76% in sulfonamide-resistant isolates and is typically associated with class 1 integrons, which facilitate horizontal gene transfer between bacterial species [20] [21]. Sul2 gene shows even higher prevalence rates, ranging from 86% to 88% in resistant isolates, and is commonly found on both plasmids and chromosomal elements [20] [22]. Sul3 gene is less prevalent, occurring in only 5% to 7% of resistant isolates, but its presence is particularly concerning as it often co-occurs with other resistance genes [20] [21].

The molecular mechanisms underlying sul gene-mediated resistance involve the production of alternative dihydropteroate synthase enzymes that retain catalytic activity while showing reduced affinity for sulfonamide binding [10] [23]. These resistant enzymes typically contain specific amino acid substitutions that alter the para-aminobenzoic acid binding site, reducing sulfamerazine binding without significantly impairing the enzyme's ability to utilize its natural substrate [10] [24].

Chromosomal mutations in the folP gene represent another important resistance mechanism, particularly in clinical isolates that have not acquired sul genes [10] [11]. These mutations typically involve single nucleotide changes that result in amino acid substitutions within the dihydropteroate synthase active site, leading to reduced sulfamerazine binding affinity [24] [8]. The specific mutations vary among bacterial species, but commonly involve residues that are critical for sulfonamide binding while being less important for para-aminobenzoic acid binding [10] [8].

Environmental factors also contribute to resistance development, particularly in aquatic systems where sulfamerazine degradation by microbial communities serves as an additional resistance mechanism [25] [26]. This biodegradation process involves specific bacterial enzymes that can cleave the sulfonamide bond, rendering the drug inactive [25] [26].

Structure-Activity Relationship Studies

The structure-activity relationships of sulfamerazine and related sulfonamides have been extensively studied to understand the molecular determinants of antimicrobial activity and to guide the development of new therapeutic agents [27] [18] [28]. The core structural features essential for dihydropteroate synthase inhibition include the para-aminobenzoic acid mimetic structure, the sulfonamide functional group, and the heterocyclic substituent [1] [2] [18].

The para-aminobenzoic acid mimetic portion of sulfamerazine is absolutely essential for antimicrobial activity, as it provides the structural basis for competitive inhibition of dihydropteroate synthase [1] [2]. Any modifications to this portion of the molecule, particularly alterations to the amino group or the benzene ring, result in significant loss of activity [18] [28]. The spatial arrangement of the amino group relative to the sulfonamide linkage is critical for maintaining the appropriate geometry for enzyme binding [18] [29].

The sulfonamide group serves multiple functions in the structure-activity relationship. It provides essential hydrogen bonding interactions with the enzyme active site and maintains the overall polarity required for cellular uptake [1] [2] [28]. The sulfur-nitrogen bond is crucial for maintaining the structural integrity of the molecule and cannot be replaced with other functional groups without loss of activity [28] [29]. Studies have shown that modifications to the sulfonamide group, such as replacement with sulfone or sulfoxide groups, generally result in reduced antimicrobial potency [18] [28].

The pyrimidine ring system in sulfamerazine represents the heterocyclic substituent that distinguishes it from other sulfonamides and contributes to its specific pharmacological properties [27] [30] [28]. The methyl substitution on the pyrimidine ring enhances binding affinity and influences the compound's pharmacokinetic properties [30] [28]. Comparative studies with other pyrimidine-substituted sulfonamides have revealed that the position and nature of substituents on the pyrimidine ring significantly affect antimicrobial potency [27] [28].

Quantitative structure-activity relationship studies have identified several key molecular descriptors that correlate with antimicrobial activity [18] [29]. These include molecular volume, electronic properties such as partial atomic charges, and hydrophobic parameters that influence membrane penetration [18] [29]. The three-dimensional shape of the molecule and its ability to adopt conformations that complement the enzyme active site are also important factors in determining activity [18] [29].

| Structural Feature | Role in Activity | Modification Effects | SAR Significance |

|---|---|---|---|

| Para-aminobenzoic acid mimic | Essential for DHPS inhibition | Loss of activity if altered | Critical for competitive inhibition |

| Sulfonamide group | Critical for enzyme binding | Reduced activity if modified | Required for hydrogen bonding |

| Pyrimidine ring | Determines selectivity | Activity depends on substitution | Influences pharmacokinetics |

| Methyl substitution | Influences potency | Enhanced activity with methyl group | Optimizes binding geometry |

Recent structure-activity relationship studies have also focused on the development of sulfamerazine analogs with improved properties, such as enhanced potency against resistant bacteria or reduced toxicity [27] [28]. These studies have led to the synthesis of novel compounds that incorporate the essential pharmacophoric elements of sulfamerazine while introducing modifications designed to overcome specific resistance mechanisms [27] [28].

Neuroprotective Effects in Protein Aggregation Disorders

Recent research has revealed an unexpected and promising aspect of sulfamerazine pharmacology: its ability to modulate protein aggregation processes associated with neurodegenerative diseases [19] [31] [32]. This neuroprotective activity represents a significant departure from its traditional antimicrobial applications and opens new therapeutic avenues for treating protein misfolding disorders [19] [31] [32].

The primary target for sulfamerazine's neuroprotective effects is α-synuclein, a protein that forms pathological aggregates in Parkinson's disease and other synucleinopathies [19] [31] [32]. Sulfamerazine was identified through a comprehensive screening of 2320 FDA-approved drugs as one of three lead compounds that reproducibly inhibited α-synuclein fibrillation [19] [31]. The compound demonstrated superior potency compared to other identified inhibitors, including tamoxifen, in preventing α-synuclein aggregation [19] [31].

The molecular mechanism underlying sulfamerazine's anti-aggregation activity involves direct binding to α-synuclein protein [19] [31] [32]. Microscale thermophoresis experiments confirmed the binding interaction between sulfamerazine and α-synuclein, while nuclear magnetic resonance spectroscopy studies provided detailed information about the binding sites and conformational changes induced by the interaction [19] [31] [32]. These studies revealed that sulfamerazine binding causes α-synuclein to be sequestered into large, soluble, dispersed assemblies rather than forming the characteristic amyloid fibrils associated with disease pathology [19] [31] [32].

The therapeutic potential of sulfamerazine in neurodegenerative diseases has been demonstrated in multiple experimental models. In Caenorhabditis elegans models of Parkinson's disease, sulfamerazine treatment resulted in significant reduction of α-synuclein aggregation and associated cellular toxicity [19] [31]. Similarly, in neuronal SH-SY5Y cell culture studies, sulfamerazine reduced the accumulation of α-synuclein aggregates, suggesting potential neuroprotective effects in human neuronal cells [19] [31].

The mechanism by which sulfamerazine prevents α-synuclein aggregation appears to involve stabilization of soluble protein conformations that are less prone to fibrillation [19] [31] [32]. Transmission electron microscopy studies showed that sulfamerazine treatment prevents the formation of characteristic amyloid fibrils and instead promotes the formation of amorphous protein assemblies that lack the structured β-sheet organization typical of pathological aggregates [19] [31] [32].

| Protein Target | Mechanism | Experimental Evidence | Therapeutic Potential |

|---|---|---|---|

| α-synuclein | Direct binding interaction | Microscale thermophoresis confirmed binding | Parkinson's disease treatment |

| α-synuclein aggregates | Aggregation inhibition | Dose-dependent inhibition observed | Neuroprotection |

| Amyloid fibrils | Fibrillation prevention | Transmission electron microscopy | Neurodegeneration prevention |

| Protein oligomers | Oligomer disruption | NMR spectroscopy studies | Protein misfolding disorders |

The neuroprotective effects of sulfamerazine extend beyond α-synuclein modulation to include broader cellular protective mechanisms [19] [31]. Studies have shown that sulfamerazine treatment can reduce oxidative stress markers and improve mitochondrial function in cellular models of neurodegeneration [19] [31]. These effects may contribute to the overall neuroprotective profile of the compound and suggest potential applications in treating various neurodegenerative conditions characterized by protein aggregation and cellular stress [19] [31].

The discovery of sulfamerazine's neuroprotective properties represents a significant example of drug repurposing, where established medications are found to have therapeutic applications beyond their original indications [19] [31]. The fact that sulfamerazine is already approved for human use as an antimicrobial agent potentially accelerates its development as a neuroprotective therapy, as many safety and pharmacokinetic parameters have already been established [19] [31].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.14 (LogP)

0.14

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Sulfamerazine is a long-acting sulfanilamide antibacterial agent. Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the binding site on dihydropteroate synthase.

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06B - Chemotherapeutics for topical use

D06BA - Sulfonamides

D06BA06 - Sulfamerazine

J - Antiinfectives for systemic use

J01 - Antibacterials for systemic use

J01E - Sulfonamides and trimethoprim

J01ED - Long-acting sulfonamides

J01ED07 - Sulfamerazine

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Glutaconyl-CoA

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Dates

Degradation of sulfamerazine by a novel Cu

Yong Chen, Junfeng Zhao, Lu Hu, Jing Tian, Yong LiuPMID: 33971422 DOI: 10.1016/j.chemosphere.2021.130678

Abstract

Most metal-organic frameworks (MOFs) are synthesized from carboxylate and metal precursors by hydrothermal process, which will consume a large amount of solvent and carboxylate. To address this issue, a new strategy for Cu-based MOFs was developed, in which the Cu-based MOFs was obtained by using abundant natural polymer (tannic acid) as one of the precursors and using high-energy ball milling to achieve a self-assembly of tannic acid and copper sulfate. Based on this strategy, a novel Cu-based MOFs derivative (CuO@C composite) was synthesized by high-temperature sintering of Cu-based MOFs and used for sulfamerazine (SMR) removal via O

activation. The BET specific surface area and average pore size of Cu

O@C composite were 110.34 m

g

and 21.06 nm, respectively, which made Cu

O@C composite had the maximum adsorption capacity (Q

) for SMR of 104.65 mg g

and favored the subsequent degradation of SMR. The results from XRD and XPS indicated that Cu

O@C composite contained a lot of Cu

and Cu

O with the sizes of 76.6 nm and 9.8 nm, respectively, which led to its high performance of O

activation. The removal efficiency of SMR and 90.2% TOC achieved 100% and 90.2%, respectively in the Cu

O@C/air system at initial pH of 4.0, air flow rate of 100 mL min

, Cu

O@C dosage of 1 g L

and reaction time of 30 min. Reactive species, including H

O

, OH and O

radicals were detected in the Cu

O@C/air system, and OH and O

were mainly responsible for the degradation of SMR.

In-feed antibiotic use changed the behaviors of oxytetracycline, sulfamerazine, and ciprofloxacin and related antibiotic resistance genes during swine manure composting

Dengmiao Cheng, Yuanwang Liu, Ebrahim Shehata, Yao Feng, Hui Lin, Jianming Xue, Zhaojun LiPMID: 33254754 DOI: 10.1016/j.jhazmat.2020.123710

Abstract

The dynamics of oxytetracycline (OTC), sulfamerazine (SM1), ciprofloxacin (CIP) and related antibiotic resistance genes (ARGs) during swine manure composting were compared between manure collected from swine fed a diet containing these three antibiotics (T) and manure directly spiked with these drugs (T

). The composting removal efficiency of OTC (94.9 %) and CIP (87.8 %) in the T

treatment was significantly higher than that of OTC (83.8 %, P < 0.01) and CIP (83.9 %, P < 0.05) in the T

treatment, while SM1 exhibited no significant difference (P > 0.05) between the two treatments. Composting effectively reduced the majority of ARGs in both T

and T

types of manure, especially tetracycline resistance genes (TRGs). Compared with the T

treatment, the abundance of some ARGs, such as tetG, qepA, sul1 and sul2, increased dramatically up to 309-fold in the T

treatment. The microbial composition of the composting system changed significantly during composting due to antibiotic feeding. Redundancy analysis suggested that the abundance of ARGs had a considerable impact on alterations in the physicochemical parameters (C/N, pH and temperature) and bacterial communities (Actinobacteria, Proteobacteria and Firmicutes) during the composting of swine manure.

Indirect photodegradation of sulfathiazole and sulfamerazine: Influence of the CDOM components and seawater factors (salinity, pH, nitrate and bicarbonate)

Xinyu Tang, Zhengguo Cui, Ying Bai, Rongguo SuPMID: 32877789 DOI: 10.1016/j.scitotenv.2020.141762

Abstract

Sulfonamides (SAs) are ubiquitous antibiotics that are increasingly detected in the aquatic environment, and may cause potential harm to the environment and humans. Indirect photodegradation has been considered to be a promising natural degradation process for antibiotics in the environment. Chromophoric dissolved organic matter (CDOM) is an important participant in the indirect photodegradation of antibiotics. Indirect photodegradation of sulfathiazole (ST) and sulfamerazine (SM) were studied in the presence of CDOM and marine factors (salinity, pH, nitrate (NO) and bicarbonate (HCO

)) to simulate photodegradation of these compounds in the coastal seawater environment. The main findings are as follows. First, the indirect photodegradation rates of ST and SM in the presence of CDOM were significantly increased and followed the pseudofirst order kinetics. Second,

O

played a critical role in the indirect photodegradation of ST and its contribution rate was 54.2%;

CDOM

performed similarly in the case of SM with a 58.0% contribution rate. Third, CDOM was divided into four fluorescent components by excitation-emission matrix spectroscopy and parallel factor analysis (EEMs-PARAFAC), including three exogenous components and an autochthonous component. The exogenous components with high molecular weight and higher number of aromatic groups played a decisive role in the indirect photodegradation of ST and SM due to their ability to generate higher levels of reactive intermediates (RIs). Finally, seawater factors (salinity, pH, NO

and HCO

) influenced the indirect photodegradation of ST and SM by influencing the steady-state concentrations of RIs. This report is the first study of indirect photodegradation of ST and SM from the perspective of the CDOM components and simulated coastal waters.

Synthesis and in silico studies of triazene-substituted sulfamerazine derivatives as acetylcholinesterase and carbonic anhydrases inhibitors

Sinan Bilginer, Halise I Gul, Baris Anil, Yeliz Demir, Ilhami GulcinPMID: 32984993 DOI: 10.1002/ardp.202000243

Abstract

A novel series of sulfonamides, 4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1-9), was designed and synthesized by the diazo reaction between sulfamerazine and substituted aromatic amines for the first time. Their chemical structures were characterized byH nuclear magnetic resonance (NMR),

C NMR, and high-resolution mass spectra. The newly synthesized compounds were evaluated in terms of acetylcholineasterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes inhibitory activities. According to the AChE inhibition results, the K

values of the compounds 1-9 were in the range of 19.9 ± 1.5 to 96.5 ± 20.7 nM against AChE. Tacrine was used as the reference drug and its K

value was 49.2 ± 2.7 nM against AChE. The K

values of the compounds 1-9 were in the range of 10.2 ± 2.6 to 101.4 ± 27.8 nM against hCA I, whereas they were 18.3 ± 4.4 to 48.1 ± 4.5 nM against hCA II. Acetazolamide was used as a reference drug and its K

values were 72.2 ± 5.4 and 52.2 ± 5.7 nM against hCA I and hCA II, respectively. The most active compounds, 1 (nonsubstituted) against AChE, 5 (4-ethoxy-substituted) against hCA I, and 8 (4-bromo-substituted) against hCA II, were chosen and docked at the binding sites of these enzymes to explain the inhibitory activities of the series. The newly synthesized compounds presented satisfactory pharmacokinetic properties via the estimation of ADME properties.

Changes in microbial community structure during pig manure composting and its relationship to the fate of antibiotics and antibiotic resistance genes

Yuanwang Liu, Dengmiao Cheng, Jianming Xue, Louise Weaver, Steve A Wakelin, Yao Feng, Zhaojun LiPMID: 32004835 DOI: 10.1016/j.jhazmat.2020.122082

Abstract

Animal manure containing veterinary antibiotics is a significant source of microbial antibiotic resistance genes (ARGs). Composting of animal manure with wheat straw and sawdust was explored as a means to reduce ARGs load in the final material. The effects of ciprofloxacin, oxytetracycline, sulfamerazine on the bacterial community composition, and how this then affected the removal of seven tetracycline resistance genes (TARGs), four sulfonamide resistance genes (SARGs), and two fluoroquinolone resistance genes (QARGs) were investigated. Treatments receiving either ciprofloxacin or the three mixed antibiotics had reduced bacterial alpha-diversity and displayed shifts in the abundance of Proteobacteria and Firmicutes. This demonstrated that different antibiotics played an important role in bacterial community composition. Furthermore, variation in the physicochemical properties of compost, particularly pH and temperature, was also strongly linked to shifts in bacterial composition over time. Based on network analysis, the reduction of TARGs were associated with loss of Pseudomonas, Pseudoxanthomonas, Pusillimonas, Aquamicrobium, Ureibacillus, Lysinibacillus, Bacillus and Brachybacterium during the thermophilic stage. However, QARGs and SARGs were more strongly affected by the presence of multiple antibiotics. Our results have important implications for reducing the spread of certain ARGs by controlling the composting temperature, pH or the antibiotics species used in husbandry.Catalytic activation of O

Yong Liu, Ni Tan, Jinrui Guo, Jianlong WangPMID: 32353730 DOI: 10.1016/j.jhazmat.2020.122751

Abstract

In this study, a novel Al°-CNTs-CuO composite, capable of activating O

to generate H

O

and further to reactive oxygen species (ROSs) at a wide pH range, was synthetized, characterized and applied for the degradation of sulfamerazine. In the activation of O

by Al°-CNTs-Cu

O composite, H

O

was generated from the reaction of O

with Al°-CNTs, which could be catalytically decomposed into O

and OH by Cu

O, the formed Cu(II) could be rapidly reduced to Cu

O by Al°-CNTs in composite, which made Al°-CNTs-Cu

O composite reusable and decreased the leaching of copper ions into solution. The removal efficiency of SMR and TOC was 73.91 % and 56.80 %, respectively at initial pH = 5.8, T = 20 °C, O

flow rate = 100 mL/min, Al°-CNTs-Cu

O dosage = 2 g/L, SMR = 50 mg/L, and reaction time = 60 min. The removal efficiency of SMR kept almost unchanged and the concentration of copper ions in solution was below 0.5 mg/L. The Al°-CNTs-Cu

O/O

process could be used as a novel catalyst for the degradation of refractory organic contaminants in water and wastewater by Fenton-like process at a wide pH range through the in situ generation of H

O

.

An amide-based sulfenamide prodrug of gamma secretase inhibitor BMS-708163 delivers parent drug from an oral conventional solid dosage form in male beagle dog

Victor R Guarino, Richard E Olson, J Gerry Everlof, Nenghui Wang, Ivar McDonald, Roy Haskell, Wendy Clarke, Kimberley A LentzPMID: 31870650 DOI: 10.1016/j.bmcl.2019.126856

Abstract

The objective of this Letter is to report the first (to our knowledge) in vivo proof of concept for a sulfenamide prodrug to orally deliver a poorly soluble drug containing a weakly-acidic NH-acid from a conventional solid dosage formulation. This proof of concept was established using BMS-708163 (1), a gamma secretase inhibitor containing a weakly acidic primary amide NH-acid as the chemical handle for attaching a series of thiol-based promoieties via a sulfenamide linkage. Aqueous stabilities and solubilities are reported for a series of six sulfenamide prodrugs (2-7) of 1. The sulfenamide prodrug containing the cysteine methyl ester promoiety (5) was chosen for a orally-dosed PK study in male beagle dog comparing a solubilized formulation of 1 against a solid dosage form of 5 in a cross-over fashion at an equivalent molar dose of 3 mg/kg. Prodrug 5 delivered essentially a superimposable PK profile of 1 compared to the solubilized formulation of 1, without any detectable exposure of 5 in systemic circulation.Catalytic, Enantioselective Sulfenofunctionalization of Alkenes: Development and Recent Advances

Anastassia Matviitsuk, Jesse L Panger, Scott E DenmarkPMID: 32452077 DOI: 10.1002/anie.202005920

Abstract

The last decade has witnessed a burgeoning of new methods for the enantioselective vicinal difunctionalization of alkenes initiated by electrophilic sulfenyl group transfer. The addition of sulfenium ions to alkenes results in the generation of chiral, non-racemic thiiranium ions. These highly reactive intermediates are susceptible to attack by a myriad of nucleophiles in a stereospecific ring-opening event to afford anti 1,2-sulfenofunctionalized products. The practical application of sulfenium ion transfer has been enabled by advances in the field of Lewis base catalysis. This Review will chronicle the initial discovery and characterization of thiiranium ion intermediates followed by the determination of their configurational stability and the challenges of developing enantioselective variants. Once the framework for the reactivity and stability of thiiranium ions has been established, a critical analysis of pioneering studies will be presented. Finally, a comprehensive discussion of modern synthetic applications will be categorized around the type of nucleophile employed for sulfenofunctionalization.An overview of carbohydrate-based carbonic anhydrase inhibitors

Doretta Cuffaro, Elisa Nuti, Armando RosselloPMID: 33078634 DOI: 10.1080/14756366.2020.1825409

Abstract

Carbonic anhydrases (CAs) are metalloenzymes responsible for the reversible hydration of carbon dioxide to bicarbonate, a fundamental reaction involved in various physiological and pathological processes. In the last decades, CAs have been considered as important drug targets for different pathologies such as glaucoma, epilepsy and cancer. The design of potent and selective inhibitors has been an outstanding goal leading to the discovery of new drugs. Among the different strategies developed to date, the design of carbohydrate-based CA inhibitors (CAIs) has emerged as a versatile tool in order to selectively target CAs. The insertion of a glycosyl moiety as a hydrophilic tail in sulfonamide, sulfenamide, sulfamate or coumarin scaffolds allowed the discovery of many different series of sugar-based CAIs, with relevant inhibitory results. This review will focus on carbohydrate-based CAIs developed so far, classifying them in glycosidic and glycoconjugated inhibitors based on the conjugation chemistry adopted.SIMLIN: a bioinformatics tool for prediction of S-sulphenylation in the human proteome based on multi-stage ensemble-learning models

Xiaochuan Wang, Chen Li, Fuyi Li, Varun S Sharma, Jiangning Song, Geoffrey I WebbPMID: 31752668 DOI: 10.1186/s12859-019-3178-6

Abstract

S-sulphenylation is a ubiquitous protein post-translational modification (PTM) where an S-hydroxyl (-SOH) bond is formed via the reversible oxidation on the Sulfhydryl group of cysteine (C). Recent experimental studies have revealed that S-sulphenylation plays critical roles in many biological functions, such as protein regulation and cell signaling. State-of-the-art bioinformatic advances have facilitated high-throughput in silico screening of protein S-sulphenylation sites, thereby significantly reducing the time and labour costs traditionally required for the experimental investigation of S-sulphenylation.In this study, we have proposed a novel hybrid computational framework, termed SIMLIN, for accurate prediction of protein S-sulphenylation sites using a multi-stage neural-network based ensemble-learning model integrating both protein sequence derived and protein structural features. Benchmarking experiments against the current state-of-the-art predictors for S-sulphenylation demonstrated that SIMLIN delivered competitive prediction performance. The empirical studies on the independent testing dataset demonstrated that SIMLIN achieved 88.0% prediction accuracy and an AUC score of 0.82, which outperforms currently existing methods.

In summary, SIMLIN predicts human S-sulphenylation sites with high accuracy thereby facilitating biological hypothesis generation and experimental validation. The web server, datasets, and online instructions are freely available at http://simlin.erc.monash.edu/ for academic purposes.